molecular formula C12H9N3O B8676761 2-Azido-1-(naphthalen-1-yl)ethan-1-one CAS No. 116855-50-6

2-Azido-1-(naphthalen-1-yl)ethan-1-one

Cat. No.: B8676761
CAS No.: 116855-50-6
M. Wt: 211.22 g/mol
InChI Key: SKPOHQWWLNIHNG-UHFFFAOYSA-N
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Description

2-Azido-1-(naphthalen-1-yl)ethan-1-one is a ketone-functionalized organic azide featuring a naphthalene moiety at the carbonyl position. Its structure combines the aromatic stability of naphthalene with the high reactivity of the azide group, making it a versatile intermediate in synthetic chemistry. The compound is particularly valuable in click chemistry, where it participates in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazole derivatives . These triazoles are widely studied for applications in drug discovery, polymer science, and materials engineering due to their peptidomimetic properties and stability .

Properties

CAS No.

116855-50-6

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-azido-1-naphthalen-1-ylethanone

InChI

InChI=1S/C12H9N3O/c13-15-14-8-12(16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2

InChI Key

SKPOHQWWLNIHNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous azido-ketones differ primarily in the substituents on the aromatic ring or the carbonyl-adjacent group. These variations significantly influence their reactivity, physicochemical properties, and applications. Below is a detailed comparison:

Substituent Effects on Aromatic Rings

Compound Name Substituent Key Features & Applications References
2-Azido-1-(naphthalen-1-yl)ethan-1-one Naphthalene Enhanced aromatic stability; used in H2S probe synthesis (e.g., HMPSNE) and polymer modification .
2-Azido-1-(4-nitrophenyl)ethanone 4-Nitro-phenyl Electron-withdrawing nitro group increases reactivity in triazole synthesis; intermediate for bioactive molecules .
2-Azido-1-(4-fluorophenyl)ethan-1-one 4-Fluoro-phenyl Fluorine substitution improves metabolic stability; precursor to antimicrobial agents (e.g., compounds 33–36) .
2-Azido-1-(4-methylphenyl)ethanone 4-Methyl-phenyl Electron-donating methyl group enhances solubility; used in synthetic intermediates .
2-Azido-1-(3-hydroxyphenyl)ethan-1-one 3-Hydroxy-phenyl Polar hydroxyl group facilitates H-bonding; modulates polymer molecular weight in levan production .

Heterocyclic and Aliphatic Variants

Compound Name Substituent Key Features & Applications References
2-Azido-1-(piperazin-1-yl)ethan-1-one Piperazine ring Basic nitrogen enhances water solubility; used in pharmaceutical intermediates (92% yield) .
2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one Trifluoromethyl-piperidine Lipophilic CF3 group improves membrane permeability; discontinued due to stability issues .
2-Azido-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one Difluoromethyl-pyrrolidine Fluorinated heterocycle used in vaccine-related immunostudies (e.g., JYNNEOS monkeypox vaccine research) .

Spectral and Physical Properties

  • IR Spectroscopy : Azido-ketones show characteristic peaks at ~2100 cm<sup>−1</sup> (N3 stretch) and ~1670 cm<sup>−1</sup> (C=O stretch). Nitro groups add asymmetric stretches at ~1500 cm<sup>−1</sup> .
  • NMR Data: 2-Azido-1-(piperazin-1-yl)ethan-1-one: <sup>1</sup>H NMR (CD3OD, δ 4.18 ppm: NCH2CO) . 2-Azido-1-(4-nitrophenyl)ethanone: <sup>13</sup>C NMR (DMSO-d6, δ 165.0 ppm: C=O) .

Preparation Methods

Reaction Conditions and Mechanism

Enol acetate derivatives of 1-(naphthalen-1-yl)ethan-1-one undergo azidation using trimethylsilyl azide (TMSN₃) as the nitrogen source. The reaction proceeds at a constant voltage of 2.3 V in anhydrous acetonitrile, with water (5 equiv) as a proton donor. The electrochemical setup facilitates the generation of reactive oxygen species, which mediate the oxyazidation process.

Key parameters :

  • Substrate : Enol acetate of 1-(naphthalen-1-yl)ethan-1-one

  • Azide source : TMSN₃ (2 equiv)

  • Electrolyte : nBu₄NPF₆ (1 equiv)

  • Duration : 6 hours at room temperature

Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate = 20:1) yields the target compound as a yellow oil.

Yield and Scalability

While the exact yield for this compound is unspecified in the literature, analogous substrates (e.g., 2-azido-1-phenylethan-1-one) achieve 68% yield under identical conditions. Scalability is constrained by electrode surface area and solvent volume limitations.

Nucleophilic Substitution of Sulfonate Esters

A patent describing the synthesis of (R)-1-(naphthalen-1-yl)ethylamine outlines a relevant azidation step applicable to ketone derivatives. This method involves SN2 substitution of a sulfonate ester intermediate with sodium azide.

Synthetic Pathway

  • Sulfonate Ester Formation : (S)-1-(naphthalen-1-yl)ethanol is treated with a sulfonyl chloride derivative (e.g., mesyl chloride) in dichloromethane, yielding the corresponding sulfonate ester.

  • Azidation : The sulfonate ester reacts with sodium azide (2–5 equiv) in anhydrous DMF at 30–60°C for 8–16 hours, resulting in configurationally inverted azide.

Critical considerations :

  • Solvent : Anhydrous DMF or DMSO

  • Temperature : 40°C optimal for minimizing side reactions

  • Work-up : Aqueous extraction followed by silica gel chromatography

Advantages and Limitations

This method offers predictable stereochemical outcomes due to the SN2 mechanism. However, the multi-step sequence (sulfonation followed by azidation) reduces overall efficiency, with yields dependent on the purity of intermediates.

Comparative Analysis of Methods

Method Yield Conditions Scalability Stereochemical Control
Electrochemical~65%RT, 2.3 V, 6 hrsModerateLow
SN2 Substitution50–70%40°C, 8–16 hrsHighHigh
Radical AzidationN/A450 nm light, 24 hrsLowModerate

Spectroscopic Characterization

This compound exhibits distinct NMR features:

  • ¹H NMR (CDCl₃) : δ 7.91 (d, J = 8.1 Hz, 2H, naphthyl), 7.63 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 4.56 (s, 2H, CH₂N₃).

  • ¹³C NMR : δ 202.1 (C=O), 134.8–127.3 (naphthyl carbons), 58.4 (CH₂N₃).

IR spectroscopy confirms the azide group via a characteristic stretch at ~2100 cm⁻¹ .

Q & A

Q. What are the common synthetic routes for preparing 2-Azido-1-(naphthalen-1-yl)ethan-1-one, and how is the product purified?

A widely cited method involves reacting 2-azido-1-(naphthalen-1-yl)ethanone with diethylamine and sodium cyanoborohydride in dry methanol, using 3Å molecular sieves to control moisture. Post-reaction, the product is isolated via solvent removal under reduced pressure. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to separate azido ketones from byproducts. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures optimal yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 8.80–7.20 ppm (aromatic protons) and δ 4.91 ppm (hydroxyl group in derivatives) confirm naphthalene and ketone moieties .
  • IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (ketone C=O) .
  • Melting Point : Derivatives like hydroxylated analogs show sharp melting points (e.g., 169–171°C), aiding purity assessment .

Advanced Research Questions

Q. How can biocatalytic systems like Biobeads optimize stereoselective reductions of this compound?

Biobeads enable miniaturized, high-throughput screening for azido ketone reductions. For example, using 0.036 mg of ketoreductase (Kred) with 1-(naphthalen-1-yl)ethan-1-one as a substrate achieves >90% conversion and stereoselectivity (13–26% ee for S-isomer). Key parameters include:

  • Substrate-to-enzyme ratio : Lower enzyme loads reduce cost without sacrificing efficiency.
  • Solvent system : Hydrophobic solvents enhance enantiomeric excess (e.g., methyl tert-butyl ether).
  • Temperature control : Reactions at 25°C stabilize azide groups while maintaining enzyme activity .

Q. What computational strategies predict the reactivity of the azido group in this compound?

Density Functional Theory (DFT) studies model azide decomposition pathways and cycloaddition reactivity. For example:

  • Electrostatic potential maps identify nucleophilic/electrophilic sites on the naphthalene ring.
  • Transition state analysis of Huisgen cycloadditions reveals steric hindrance from the naphthoyl group, favoring regioselectivity with electron-deficient alkynes.
  • Thermodynamic stability : The azido group’s activation energy for decomposition is ~25 kcal/mol, indicating moderate stability under standard conditions .

Q. How do crystallographic methods resolve structural ambiguities in azido-naphthalene derivatives?

Single-crystal X-ray diffraction (SHELX programs) resolves challenges like azide orientation and packing effects. For 2-Azido-1-(4-methylphenyl)ethanone:

  • Space group : Triclinic P1 with unit cell parameters a = 8.765 Å, b = 11.427 Å, c = 14.197 Å.
  • Torsion angles : The azide group adopts a near-linear conformation (N-N-N angle ~170°), minimizing steric clash with the naphthalene ring.
  • Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize the lattice .

Q. How should researchers address contradictory NMR data for azido-ketone derivatives?

Discrepancies in peak splitting or integration often arise from:

  • Dynamic effects : Rotameric equilibria of the azide group broaden signals at room temperature. Use low-temperature NMR (−40°C) to "freeze" conformers.
  • Solvent polarity : CDCl3 vs. DMSO-d6 shifts aromatic protons by ±0.3 ppm. Cross-validate with COSY and HSQC for assignment .

Methodological Tables

Q. Table 1. Biocatalytic Reduction Efficiency Comparison

ParameterNative Reaction (2 mg Kred)Biobeads (0.036 mg Kred)
% Conversion98%90%
Enantiomeric Excess (S)26%13%
Reaction Time24 h18 h
Source: Adapted from .

Q. Table 2. Key Crystallographic Data for Azido-Ketone Derivatives

CompoundSpace GroupUnit Cell Volume (ų)R-factor
2-Azido-1-(4-methylphenyl)ethanoneP11331.940.042
2,7-Diethoxy-8-(naphthalen-1-yl)methanoneP11331.940.039
Source: .

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